(2-Bromo-4-chlorophenyl)methanamine hydrochloride

Description

BenchChem offers high-quality (2-Bromo-4-chlorophenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-4-chlorophenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-4-chlorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOQKXSBHAEKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (2-Bromo-4-chlorophenyl)methanamine hydrochloride (CAS 2048273-70-5): Synthesis, Properties, and Applications in Pharmaceutical Research

Executive Summary: (2-Bromo-4-chlorophenyl)methanamine hydrochloride is a halogenated benzylamine derivative that serves as a pivotal structural motif and key intermediate in the synthesis of complex organic molecules.[1][2] Its unique arrangement of electron-withdrawing bromine and chlorine substituents on the phenyl ring, combined with the reactive primary amine, provides a versatile scaffold for medicinal chemists and drug development professionals.[1] This guide offers an in-depth analysis of its chemical properties, provides validated protocols for its synthesis and characterization, explores its synthetic utility, and discusses its applications in the development of novel therapeutic agents, particularly in areas such as neurological disorders and antimicrobial research.[1]

Chemical Identity and Physicochemical Properties

The foundational characteristics of a synthetic building block dictate its reactivity, solubility, and handling requirements. The properties of (2-Bromo-4-chlorophenyl)methanamine hydrochloride are heavily influenced by the presence of two distinct halogen atoms and the hydrochloride salt form, which enhances its stability and aqueous solubility compared to the free base.

Nomenclature and Identifiers

Precise identification is critical for regulatory compliance and scientific communication. The key identifiers for this compound are summarized below.

| Property | Value |

| IUPAC Name | (2-bromo-4-chlorophenyl)methanamine;hydrochloride[1] |

| CAS Number | 2048273-70-5[3][4] |

| Molecular Formula | C₇H₈BrCl₂N[4] |

| Molecular Weight | 256.96 g/mol |

| InChI Key | XHOQKXSBHAEKME-UHFFFAOYSA-N[5] |

| MDL Number | MFCD30609557 |

Structural Analysis

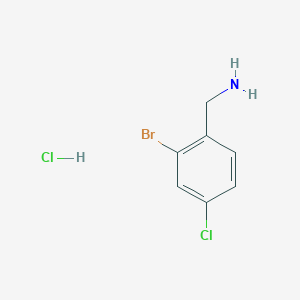

The molecule's structure features a benzene ring substituted at the 2-position with a bromine atom and at the 4-position with a chlorine atom. The methanamine group (-CH₂NH₂) is attached to the 1-position and is protonated to form the hydrochloride salt. The electron-withdrawing nature of the halogens modulates the reactivity of both the aromatic ring and the benzylic amine.[1]

Caption: Chemical structure of (2-Bromo-4-chlorophenyl)methanamine hydrochloride.

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | ≥96% | |

| Storage Temperature | Room Temperature |

Synthesis and Manufacturing

The synthesis of (2-Bromo-4-chlorophenyl)methanamine hydrochloride is typically achieved through multi-step pathways that require careful control of reaction conditions to ensure high yield and purity.[1] The choice of route often depends on the availability of starting materials and the desired scale of production.

Common Synthetic Pathways

Two prevalent strategies for synthesizing the core benzylamine structure are:

-

Reductive Amination: This is a highly efficient method starting from the corresponding aldehyde, 2-bromo-4-chlorobenzaldehyde. The aldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.

-

Catalytic Hydrogenation of Oximes: This pathway involves the conversion of a halogenated aromatic compound to its corresponding oxime, which is subsequently hydrogenated to yield the primary amine.[6] This method can offer high yields and selectivity.[6]

Detailed Synthesis Protocol: Reductive Amination

This protocol details a representative lab-scale synthesis via reductive amination, a common and reliable method.

Step 1: Imine Formation and In-Situ Reduction

-

To a solution of 2-bromo-4-chlorobenzaldehyde (1.0 equiv) in anhydrous methanol (10 volumes), add ammonium acetate (5.0 equiv).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. Rationale: Portion-wise addition is a critical safety and process control step to manage the exothermic reaction and prevent runaway conditions. NaBH₄ is a mild reducing agent, which selectively reduces the imine without affecting the aryl halides.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours until TLC analysis indicates complete consumption of the imine intermediate.

Step 2: Work-up and Extraction

-

Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is ~2 to decompose excess NaBH₄.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add deionized water and basify the aqueous solution with 2M sodium hydroxide (NaOH) to a pH of >10 to deprotonate the amine salt, yielding the free base.

-

Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (2-Bromo-4-chlorophenyl)methanamine free base.

Step 3: Salt Formation and Purification

-

Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Continue addition until no further precipitation is observed.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield (2-Bromo-4-chlorophenyl)methanamine hydrochloride as a solid.

Analytical Validation Workflow

Ensuring the identity and purity of the final compound is paramount. A standard analytical workflow validates the successful synthesis.

Caption: A typical workflow for the analytical validation of the synthesized compound.

Chemical Reactivity and Synthetic Utility

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the differential reactivity of its functional groups.

-

Amine Group: The primary amine is a potent nucleophile, readily participating in reactions such as N-alkylation, acylation, and the formation of Schiff bases.[1]

-

Aryl Halides: The bromine and chlorine atoms on the aromatic ring are suitable for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[1] The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed coupling reactions, allowing for selective functionalization.

Caption: Synthetic utility of the title compound, highlighting key reaction pathways.

Applications in Drug Discovery and Development

The structural framework of (2-Bromo-4-chlorophenyl)methanamine is present in various biologically active molecules. Its primary role is as a starting material for constructing more complex pharmaceutical agents.[7]

-

Neurological Disorders: The phenylmethanamine scaffold is a common feature in compounds targeting the central nervous system. This intermediate is used in the synthesis of molecules with potential antidepressant or antipsychotic activities.[1]

-

Antimicrobial Agents: Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] The mechanism may involve the disruption of bacterial cell wall synthesis.[1]

-

Antimalarial Research: The compound has also been explored as a building block for potential antimalarial agents.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature.[8]

Hazard Identification

| Hazard | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P305+P351+P338 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[8]

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.

Storage and Stability

-

Storage: Store at room temperature in a dry, well-ventilated place. Keep the container tightly closed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a high-value synthetic intermediate whose utility in pharmaceutical R&D is well-established. Its distinct pattern of halogenation provides a template for creating diverse molecular libraries through well-understood synthetic transformations. By providing reliable protocols and a clear overview of its reactivity and safety, this guide serves as a comprehensive resource for researchers leveraging this compound to advance the frontiers of drug discovery.

References

-

(4-chlorophenyl)methanamine | CAS#:20032-75-1. (n.d.). Chemsrc. Retrieved December 12, 2023, from [Link]

-

(2-Bromo-4-chlorophenyl)methanamine hydrochloride. (n.d.). MySkinRecipes. Retrieved December 12, 2023, from [Link]

- US6340773B1 - Preparation of halogenated primary amines. (n.d.). Google Patents.

Sources

- 1. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 | Benchchem [benchchem.com]

- 2. (2-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]

- 3. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 [chemicalbook.com]

- 4. 2048273-70-5 | CAS DataBase [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

(2-Bromo-4-chlorophenyl)methanamine hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (2-Bromo-4-chlorophenyl)methanamine Hydrochloride

Authored by a Senior Application Scientist

Foreword: A Note on a Key Synthetic Intermediate

(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a substituted benzylamine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its utility primarily lies in its role as a key building block or intermediate in the synthesis of more complex, biologically active molecules.[1] The strategic placement of bromo and chloro substituents on the phenyl ring provides distinct points for further chemical modification through reactions like substitution or cross-coupling, while the methanamine hydrochloride group offers a handle for amide bond formation or other amine-related chemistries.[2] The physicochemical properties of this intermediate are paramount, as they directly influence its storage, handling, reaction kinetics, purification, and formulation into drug substances. This guide provides a detailed examination of these properties, grounded in established analytical techniques and expert interpretation.

Compound Identification and Core Structural Attributes

The foundational step in any chemical analysis is the unambiguous identification of the substance. (2-Bromo-4-chlorophenyl)methanamine hydrochloride is identified by a unique Chemical Abstracts Service (CAS) number and a defined molecular structure and formula.

-

Chemical Name: (2-Bromo-4-chlorophenyl)methanamine hydrochloride

-

Synonyms: 1-(2-Bromo-4-chlorophenyl)methanamine hydrochloride

-

Molecular Formula: C₇H₈BrCl₂N[1]

-

Molecular Weight: 256.96 g/mol [1]

The structure consists of a benzene ring substituted at the 2-position with a bromine atom and at the 4-position with a chlorine atom. A methanamine group (-CH₂NH₂) is attached to the 1-position of the ring, which is protonated with hydrochloric acid to form the stable hydrochloride salt. The presence of electron-withdrawing halogens significantly influences the molecule's electronic properties, stability, and potential for intermolecular interactions.[2]

Summary of Physicochemical Properties

For efficient laboratory use, a summary of core physical properties is indispensable. The following table consolidates known and predicted data for (2-Bromo-4-chlorophenyl)methanamine hydrochloride. It is critical to note that while some properties are empirically determined, others are inferred from structurally analogous compounds due to limited public data for this specific molecule.

| Physical Property | Value / Observation | Significance & Context |

| Appearance | White to off-white crystalline powder (Predicted) | The solid, crystalline nature is typical for small-molecule hydrochloride salts. Color may vary based on purity. Analogous compounds like 2-Bromobenzylamine hydrochloride present as crystalline powders. |

| Melting Point (°C) | >230 °C (Predicted) | A high melting point is expected due to the ionic character of the hydrochloride salt and crystalline packing. For comparison, 2-Bromobenzylamine hydrochloride melts at 227-230 °C and 4-Bromobenzylamine HCl melts at 274-276°C.[5] A sharp melting range is indicative of high purity. |

| Solubility | Soluble in methanol; predicted solubility in water. | The hydrochloride salt form generally imparts aqueous solubility. However, the halogenated phenyl ring is hydrophobic. Solubility in polar organic solvents like methanol is expected. 2-Bromobenzylamine hydrochloride is soluble in methanol (25 mg/mL). |

| Hygroscopicity | Potentially hygroscopic | Amine hydrochloride salts can absorb atmospheric moisture. This is a critical handling parameter. Related compounds are noted as being hygroscopic.[5] |

| Storage Temperature | Room Temperature, under inert atmosphere. | Recommended storage in a desiccated, inert environment (e.g., argon or nitrogen) protects against moisture and potential oxidative degradation.[6] |

Analytical Characterization Workflow

A multi-technique approach is required for the definitive structural confirmation and purity assessment of (2-Bromo-4-chlorophenyl)methanamine hydrochloride. The logical flow of analysis ensures that each technique provides complementary information, leading to a comprehensive characterization.

Caption: Logical workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features: Based on analogous structures, the following proton signals are anticipated (in DMSO-d₆ or D₂O):

-

Aromatic Protons (3H): The three protons on the phenyl ring will appear in the δ 7.0–8.0 ppm range. Their splitting patterns (doublets, doublet of doublets) will be complex due to the asymmetric substitution pattern.

-

Methylene Protons (-CH₂-): A singlet or slightly split signal is expected around δ 3.8–4.2 ppm.[2] This region is characteristic of benzylic protons adjacent to an amine.

-

Amine Protons (-NH₃⁺): A broad singlet, which may exchange with D₂O, is expected in the δ 8.0-9.0 ppm range, characteristic of a hydrochloride salt.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons (6C): Signals will appear in the δ 120–140 ppm range. The carbons directly attached to the halogens (C-Br and C-Cl) will be significantly deshielded.[2]

-

Methylene Carbon (-CH₂-): A signal is expected in the δ 40–50 ppm range.

Protocol for ¹H NMR Spectrum Acquisition:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (2-Bromo-4-chlorophenyl)methanamine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Use a 30-degree pulse angle.

-

Set the relaxation delay (d1) to 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Integrate the signals to determine proton ratios and analyze splitting patterns to confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the free base. Electrospray ionization (ESI) in positive mode is the preferred method.

-

Expected Ion: The analysis should detect the protonated molecule [M+H]⁺ corresponding to the free base (C₇H₇BrClN).

-

Expected m/z: The mass-to-charge ratio (m/z) will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The primary [M+H]⁺ peak for the most abundant isotopes (C₇H₈⁷⁹Br³⁵ClN) would be approximately 219.95.[7] The full isotopic cluster provides definitive confirmation of the elemental composition.

Solubility Profile and Determination

Understanding the solubility is crucial for designing reaction conditions and for any potential formulation work. The hydrochloride salt form is intended to enhance aqueous solubility, but the lipophilic, halogenated aromatic ring counteracts this.

Caption: Standard experimental workflow for determining thermodynamic solubility.

Protocol for Equilibrium Solubility Determination:

-

System Preparation: Add an excess amount of the compound (enough to ensure saturation) to a series of vials containing known volumes of different solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand for a short period. Centrifuge the vials to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample by HPLC-UV against a standard calibration curve to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility in mg/mL or mol/L.

References

- Benchchem. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5.

- ChemicalBook. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5.

- PubChemLite. (2-bromo-4-chlorophenyl)methanamine hydrochloride (C7H7BrClN).

- Sigma-Aldrich. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5.

- MySkinRecipes. (2-Bromo-4-chlorophenyl)methanamine hydrochloride.

- ChemicalBook. 2-Bromobenzylamine hydrochloride | 5465-63-4.

- Sigma-Aldrich. 4-Bromo-2-chlorobenzylamine | 771574-32-4.

- ChemBK. 4-Bromo Benzylamine HCl.

Sources

- 1. (2-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]

- 2. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 | Benchchem [benchchem.com]

- 3. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 [chemicalbook.com]

- 4. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 4-Bromo-2-chlorobenzylamine | 771574-32-4 [sigmaaldrich.com]

- 7. PubChemLite - (2-bromo-4-chlorophenyl)methanamine hydrochloride (C7H7BrClN) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to (2-Bromo-4-chlorophenyl)methanamine Hydrochloride for Advanced Research Applications

Abstract

(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a halogenated benzylamine derivative that serves as a critical structural motif and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers distinct reactivity profiles that are highly valuable for the construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical identity, physicochemical properties, validated synthesis and purification protocols, and comprehensive analytical characterization. Furthermore, it explores its applications as a key intermediate in drug discovery and materials science, supported by established safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking a definitive technical resource on this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This section outlines the precise identity and key physical data for (2-Bromo-4-chlorophenyl)methanamine hydrochloride.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification is paramount for regulatory compliance, literature searches, and experimental replication.

| Identifier | Value |

| IUPAC Name | (2-bromo-4-chlorophenyl)methanamine;hydrochloride |

| CAS Number | 2048273-70-5[1][2] |

| Molecular Formula | C₇H₈BrCl₂N |

| Molecular Weight | 256.95 g/mol [1] |

| InChI | InChI=1S/C7H7BrClN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H |

| InChIKey | XHOQKXSBHAEKME-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)CN.Cl |

Chemical Structure

The compound consists of a benzene ring substituted at the 2-position with a bromine atom and at the 4-position with a chlorine atom. A methanamine (-CH₂NH₂) group is attached at the 1-position. As a hydrochloride salt, the amine group is protonated to form an ammonium cation with a chloride counter-ion.[1] The electron-withdrawing nature of the halogen substituents significantly influences the compound's reactivity and physicochemical properties.[1]

Caption: 2D structure of (2-Bromo-4-chlorophenyl)methanamine hydrochloride.

Synthesis and Purification

The reliable synthesis of (2-Bromo-4-chlorophenyl)methanamine hydrochloride is crucial for its application in further research. A common and effective route involves the reduction of the corresponding nitrile or oxime.

Rationale for Synthetic Route Selection

The chosen synthetic pathway begins with 2-bromo-4-chlorobenzaldehyde. The conversion to an amine via reductive amination or through an intermediate like an oxime is a well-established, high-yield transformation in organic chemistry.[1][3] The use of a strong reducing agent ensures the complete conversion of the starting material to the desired primary amine. The final step, salt formation with hydrochloric acid, provides a stable, crystalline solid that is easier to handle, purify, and store than the freebase.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

Materials:

-

2-Bromo-4-chlorobenzaldehyde

-

Ammonia (7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol.

-

Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add a 7N solution of ammonia in methanol (1.5 eq). Stir the reaction mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Reduction: Re-cool the mixture to 0 °C. Add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring & Quenching: After the addition is complete, stir the reaction at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Salt Formation: Concentrate the dried organic solution. Re-dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C. Add concentrated hydrochloric acid dropwise until precipitation is complete.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Bromo-4-chlorophenyl)methanamine hydrochloride.

Caption: Synthetic workflow for (2-Bromo-4-chlorophenyl)methanamine HCl.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for confirming the structure. While specific spectra for this exact compound are not widely published, the expected shifts and peaks can be accurately predicted based on structurally similar compounds and foundational principles of spectroscopy.[4][5][6][7][8]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H) appearing as multiplets in the δ 7.0-7.8 ppm range. A singlet or broad singlet for the benzylic CH₂ group around δ 4.0-4.5 ppm. A broad singlet for the NH₃⁺ protons, which may exchange with D₂O, typically downfield (> δ 8.0 ppm). |

| ¹³C NMR | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the halogen substituents. A signal for the benzylic carbon (-CH₂-) around δ 40-50 ppm. |

| FT-IR (KBr) | Characteristic N-H stretching bands for the ammonium salt around 2800-3100 cm⁻¹ (broad). C-H stretching for the aromatic ring just above 3000 cm⁻¹. C=C aromatic ring stretching around 1600 cm⁻¹ and 1475 cm⁻¹. C-Br and C-Cl stretching vibrations in the fingerprint region (< 1100 cm⁻¹). |

| Mass Spec (ESI+) | The primary ion observed will be the free base [M+H]⁺, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The expected monoisotopic mass for the free base C₇H₇BrClN is ~218.95 Da.[9] |

| HPLC Purity | >98% (typical for research-grade material), assessed using a C18 reverse-phase column with a mobile phase such as acetonitrile/water with a TFA modifier, and UV detection. |

Applications in Research and Drug Development

(2-Bromo-4-chlorophenyl)methanamine hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a crucial precursor and building block. Its utility stems from the differential reactivity of its functional groups.

Role as a Versatile Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules.[1][10] The amine group serves as a nucleophile or as a point for further functionalization, while the aryl halides can participate in a variety of cross-coupling reactions.

-

Amine Functionalization: The primary amine can be readily converted into amides, sulfonamides, or secondary/tertiary amines, and can be used to form Schiff bases.[1]

-

Cross-Coupling Reactions: The aryl bromide is particularly amenable to palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of C-C, C-N, and C-O bonds.[1] This enables the construction of complex biaryl systems or the introduction of diverse substituents.

Potential in Medicinal Chemistry

Halogenated aromatic structures are prevalent in many marketed drugs, as halogens can modulate metabolic stability, lipophilicity, and binding affinity.[11][12] Derivatives of this compound have been investigated for a range of biological activities, including:

-

Antimicrobial and Antimalarial Research: The core structure has been explored as a scaffold for developing new antimicrobial and antimalarial agents.[1][12]

-

Neurological and Cancer Therapies: It serves as an intermediate in the synthesis of compounds targeting neurological disorders and cancer.[1]

Caption: Key applications and synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling of (2-Bromo-4-chlorophenyl)methanamine hydrochloride is essential to ensure laboratory safety. This compound is classified as an irritant and is harmful if swallowed or inhaled.[13][14][15]

Hazard Identification

-

GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[13][16][17]

-

Hazard Statements: Causes skin irritation.[13][14][15] Causes serious eye irritation.[13][14][15] May cause respiratory irritation.[15][16][17]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure safety showers and eyewash stations are readily accessible.[13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[13][16]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[13][16]

-

Respiratory Protection: Avoid breathing dust.[15][16] If ventilation is inadequate, use a NIOSH-approved respirator.

-

Storage Recommendations

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14][15]

-

Incompatibilities: Keep away from strong oxidizing agents.[13][14]

Conclusion

(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a high-value synthetic intermediate with a well-defined property and reactivity profile. Its strategic importance in the construction of complex organic molecules makes it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. The protocols and data presented in this guide offer a comprehensive framework for the safe and effective synthesis, characterization, and application of this versatile compound, enabling further innovation in advanced chemical research.

References

-

(2-bromo-4-chlorophenyl)methanamine hydrochloride (C7H7BrClN). PubChemLite. [Link]

-

SAFETY DATA SHEET - 2-Bromobenzylamine hydrochloride. Thermo Fisher Scientific. [Link]

-

(2-Bromo-4-chlorophenyl)methanamine hydrochloride. MySkinRecipes. [Link]

-

4-Bromo Benzylamine HCl. ChemBK. [Link]

- US6340773B1 - Preparation of halogenated primary amines.

-

amine hydrochloride. PubChemLite. [https://pubchemlite.com/compound/aminehydrochloride]([Link]aminehydrochloride)

-

4-Bromo-2-fluorobenzylamine hydrochloride. PubChem. [Link]

-

Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Patsnap. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health (NIH). [Link]

Sources

- 1. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 | Benchchem [benchchem.com]

- 2. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 [chemicalbook.com]

- 3. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 4. 2-Bromo-4-chlorophenol(695-96-5) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Bromo-4'-methoxyacetophenone(2632-13-5) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Bromo-4'-methylacetophenone(619-41-0) 1H NMR [m.chemicalbook.com]

- 7. 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR [m.chemicalbook.com]

- 8. 2'-Bromo-4'-fluoroacetanilide(1009-22-9) 1H NMR [m.chemicalbook.com]

- 9. PubChemLite - (2-bromo-4-chlorophenyl)methanamine hydrochloride (C7H7BrClN) [pubchemlite.lcsb.uni.lu]

- 10. (2-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. chemicalbook.com [chemicalbook.com]

- 17. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to (2-Bromo-4-chlorophenyl)methanamine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a halogenated benzylamine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a benzene ring substituted with both bromine and chlorine atoms, offers a unique scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this compound, with a focus on its role as a key building block in the development of new therapeutic agents.

Chemical Identity and Physicochemical Properties

(2-Bromo-4-chlorophenyl)methanamine hydrochloride is the hydrochloride salt of (2-Bromo-4-chlorophenyl)methanamine. The salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for experimental and pharmaceutical applications.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrCl₂N | [1] |

| Molecular Weight | 256.95 g/mol | [1] |

| CAS Number | 2048273-70-5 | [1][2][3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

| Storage | Room temperature, in a dry, well-ventilated place under inert gas | [4][5] |

Synthesis of (2-Bromo-4-chlorophenyl)methanamine Hydrochloride

The primary synthetic route to (2-Bromo-4-chlorophenyl)methanamine hydrochloride involves a two-step process starting from 2-bromo-4-chlorobenzyl alcohol. The alcohol is first oxidized to the corresponding aldehyde, which then undergoes reductive amination to yield the target amine, followed by salt formation.

Step 1: Oxidation of (2-Bromo-4-chlorophenyl)methanol to 2-Bromo-4-chlorobenzaldehyde

A common and efficient method for this oxidation is the use of pyridinium chlorochromate (PCC).

Experimental Protocol: Oxidation of (2-Bromo-4-chlorophenyl)methanol [6]

-

To a solution of (2-bromo-4-chlorophenyl)methanol (0.9 mmol) in dichloromethane (4 mL), add pyridinium chlorochromate (2 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add diethyl ether (4 mL) and continue stirring for 20 minutes.

-

Decant the ether solution and wash the remaining solid residue with diethyl ether twice.

-

Combine all the ether fractions and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in dichloromethane (e.g., 20:80 to 50:50) to afford 2-bromo-4-chlorobenzaldehyde as a white solid.

Step 2: Reductive Amination of 2-Bromo-4-chlorobenzaldehyde

The aldehyde is converted to the primary amine via reductive amination. This process involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source, followed by in-situ reduction. Sodium borohydride is a commonly used reducing agent for this transformation. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of (2-Bromo-4-chlorophenyl)methanamine Hydrochloride

-

Dissolve 2-bromo-4-chlorobenzaldehyde (1.0 equiv) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Add an ammonia source, such as ammonium chloride (excess, e.g., 10 equiv), to the solution.

-

Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (e.g., 1.5-2.0 equiv), in portions.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the excess reducing agent by the careful addition of water.

-

Acidify the mixture with aqueous HCl to a pH of approximately 1-2.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted aldehyde and other non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine.

-

Extract the free amine into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-bromo-4-chlorophenyl)methanamine.

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or another appropriate solvent (e.g., HCl in ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (2-Bromo-4-chlorophenyl)methanamine hydrochloride.

Purification

If necessary, the final product can be further purified by recrystallization. A common solvent system for the recrystallization of similar amine hydrochlorides is a mixture of ethanol and water or isopropanol and diethyl ether.[7][8][9]

Experimental Protocol: Recrystallization [7][8][9]

-

Dissolve the crude (2-Bromo-4-chlorophenyl)methanamine hydrochloride in a minimal amount of a hot solvent, such as ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.

-

Slowly add a co-solvent in which the product is less soluble, such as diethyl ether or water, until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Caption: Synthetic workflow for (2-Bromo-4-chlorophenyl)methanamine hydrochloride.

Analytical Characterization

The identity and purity of (2-Bromo-4-chlorophenyl)methanamine hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The benzylic protons (CH₂) would likely be a singlet or a multiplet around δ 4.0-4.5 ppm, and the amine protons (NH₃⁺) would be a broad singlet at a variable chemical shift depending on the solvent and concentration.

-

¹³C NMR: The aromatic carbons would resonate in the region of δ 120-140 ppm. The benzylic carbon is expected around δ 40-50 ppm.

Exemplary Protocol: NMR Analysis

-

Prepare a sample by dissolving approximately 10-20 mg of (2-Bromo-4-chlorophenyl)methanamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra and assign the signals to the corresponding protons and carbons in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound. A reverse-phase HPLC method is generally suitable for this type of molecule.[12][13][14][15]

Exemplary Protocol: HPLC Purity Analysis [12][14][15]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be a 60:40 mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220-280 nm (to be optimized based on the UV spectrum of the compound).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Caption: Analytical workflow for the characterization of the compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated organic molecules play a crucial role in drug design and development. The introduction of halogen atoms can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity to biological targets, and membrane permeability.[16][17]

(2-Bromo-4-chlorophenyl)methanamine hydrochloride serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[4][5]

Antimicrobial Agents

Halogenated compounds, including benzylamines, have been investigated for their antimicrobial properties. The proposed mechanism of action for some halogenated antimicrobials involves the oxidative stress on bacterial cells or halogenation of microbial proteins, leading to the disruption of essential biological processes.[7][18] Specifically, N-halamine compounds, which contain a nitrogen-halogen bond, can act as contact-active antimicrobial agents by transferring an oxidizing halogen to bacterial cells, thereby inhibiting their growth.[18]

Neurological and Other Therapeutic Areas

Substituted benzylamines are a common scaffold in a variety of centrally acting drugs.[5] The specific substitution pattern on the aromatic ring of (2-Bromo-4-chlorophenyl)methanamine hydrochloride makes it a candidate for the synthesis of novel ligands for various receptors and enzymes in the central nervous system.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (2-Bromo-4-chlorophenyl)methanamine hydrochloride. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related halogenated aromatic amines.[19][20][21][22]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Health Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Can cause skin and eye irritation.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, rinse mouth with water and seek medical attention. In case of skin contact, wash off with soap and plenty of water.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a versatile and valuable building block for the synthesis of novel compounds in the field of drug discovery. Its synthesis from readily available starting materials and the potential for diverse chemical modifications make it an attractive scaffold for medicinal chemists. The halogenated nature of the molecule suggests potential for enhanced biological activity, particularly in the development of new antimicrobial and CNS-active agents. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

-

(2-Bromo-4-chlorophenyl)methanamine hydrochloride. [Link].

-

Optimization and Antibacterial Response of N-Halamine Coatings Based on Polydopamine. [Link].

-

Supporting Information - The Royal Society of Chemistry. [Link].

-

(2-Bromo-4-chlorophenyl)methanamine hydrochloride - MySkinRecipes. [Link].

-

(3-Bromo-4-chlorophenyl)methanamine hydrochloride - MySkinRecipes. [Link].

-

Safety data sheet - CPAChem. [Link].

-

(2-bromo-4-chlorophenyl)methanamine hydrochloride (C7H7BrClN) - PubChemLite. [Link].

-

The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I | Request PDF. [Link].

-

Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed. [Link].

-

The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. [Link].

-

4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem. [Link].

-

Mechanisms of Antibacterial Drugs – Allied Health Microbiology. [Link].

-

The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I - PubMed. [Link].

-

Synthesis of 2-bromo-4-methylbenzhydrol - PrepChem.com. [Link].

- Method for preparing 4-dichlorodiphenylmethane - Google P

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. [Link].

- Preparation of halogenated primary amines - Google P

-

m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. [Link].

-

(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. [Link].

-

2-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 13154710 - PubChem. [Link].

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link].

-

Please Analyze the H-NMR Spectrum for 4-bromo-N-[(4-chlorophenyl)methylene] - Chegg. [Link].

-

Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. [Link].

-

n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure. [Link].

Sources

- 1. (2-Bromo-4-chlorophenyl)methanamine hydrochloride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 [chemicalbook.com]

- 4. (2-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]

- 5. (3-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]

- 6. 2-Bromo-4-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. ptfarm.pl [ptfarm.pl]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. cpachem.com [cpachem.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

(2-Bromo-4-chlorophenyl)methanamine hydrochloride synthesis pathway

An In-depth Technical Guide on the Synthesis of (2-Bromo-4-chlorophenyl)methanamine Hydrochloride

Introduction: A Versatile Building Block in Medicinal Chemistry

(2-Bromo-4-chlorophenyl)methanamine hydrochloride, also known as 2-bromo-4-chlorobenzylamine hydrochloride, is a key chemical intermediate whose structural complexity makes it a valuable component in the synthesis of more complex bioactive molecules.[1] With the CAS Registry Number 2048273-70-5, this compound features a benzene ring substituted with bromine, chlorine, and a methanamine group, providing multiple reactive sites for further chemical transformations.[2] Its utility is primarily recognized in pharmaceutical research and development, where it serves as a foundational scaffold for constructing novel therapeutic agents. Preliminary research has highlighted its potential in the development of compounds with antimicrobial and antimalarial properties, underscoring its significance in the drug discovery pipeline.[3]

This guide provides a detailed exploration of the primary synthetic pathways to (2-Bromo-4-chlorophenyl)methanamine hydrochloride, designed for researchers and drug development professionals. We will delve into two robust methods: the direct reductive amination of 2-bromo-4-chlorobenzaldehyde and the reduction of 2-bromo-4-chlorobenzonitrile. The discussion emphasizes the underlying chemical principles, provides detailed experimental protocols, and compares the strategic advantages of each route.

Part 1: The Reductive Amination Pathway

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds, making it a preferred route for synthesizing amines from carbonyl compounds.[4][5] The process involves two key stages that occur in a single pot: the initial reaction between an aldehyde or ketone and an amine (or ammonia) to form an imine or iminium ion, followed by the immediate reduction of this intermediate to the corresponding amine.[5] This method avoids the common issue of over-alkylation often encountered in direct alkylation of amines.[6]

The synthesis of (2-Bromo-4-chlorophenyl)methanamine via this pathway starts from 2-bromo-4-chlorobenzaldehyde. The aldehyde is reacted with a source of ammonia to form the transient imine, which is then reduced in situ to the target primary amine. The final step involves treatment with hydrochloric acid to yield the stable hydrochloride salt.

Sources

- 1. (2-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]

- 2. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 [chemicalbook.com]

- 3. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

(2-Bromo-4-chlorophenyl)methanamine hydrochloride starting materials

An In-depth Technical Guide on the Starting Materials and Synthetic Pathways for (2-Bromo-4-chlorophenyl)methanamine Hydrochloride

Introduction

(2-Bromo-4-chlorophenyl)methanamine hydrochloride (CAS No: 2048273-70-5) is a substituted benzylamine that serves as a critical intermediate and building block in organic synthesis.[1] Its unique substitution pattern, featuring both bromo and chloro substituents on the aromatic ring, makes it a valuable precursor for the construction of complex molecular architectures, particularly in the realm of pharmaceutical research and development.[2] This guide provides a detailed exploration of the common starting materials and principal synthetic routes for its preparation, offering field-proven insights for researchers and drug development professionals. We will dissect the key synthetic strategies, explain the causality behind experimental choices, and provide detailed protocols for the most viable pathways.

Chapter 1: Retrosynthetic Analysis & Key Synthetic Strategies

A retrosynthetic analysis of (2-Bromo-4-chlorophenyl)methanamine reveals several logical disconnection points. The final hydrochloride salt is trivially formed by treating the free amine with hydrochloric acid. The core challenge lies in the efficient construction of the (2-Bromo-4-chlorophenyl)methanamine intermediate. Three primary strategies emerge, each centered on the formation of the aminomethyl (-CH₂NH₂) group from a different functional group precursor: a nitrile, an aldehyde, or a benzyl bromide.

These three pathways typically converge from a common, commercially available or readily synthesized precursor, 2-Bromo-4-chlorotoluene . The choice of pathway often depends on factors such as starting material availability, scalability, and the specific hazards associated with the reagents.

Caption: Workflow for the Sandmeyer synthesis of 2-Bromo-4-chlorotoluene.

Experimental Protocol:

-

To a stirred mixture of 23% aqueous hydrobromic acid (1200 mL), slowly add molten 5-chloro-2-methylaniline (142 g, 1.00 mol). [3]2. Stir the resulting mixture for 20 minutes and cool to -5 °C using an ice-salt bath.

-

Add a solution of sodium nitrite (70.0 g, 1.00 mol) in water (400 mL) dropwise over 1.5 hours, maintaining the temperature at -5 °C to form the diazonium salt. [3]4. In a separate vessel, prepare a solution of copper(I) bromide (144 g, 1.00 mol) in 47% hydrobromic acid (400 mL) and cool to 0 °C.

-

Add the prepared diazonium salt solution in portions to the CuBr solution.

-

After the addition is complete, warm the reaction mixture to 70 °C and stir for 30 minutes. [3]7. Cool the mixture to room temperature and extract the product with methyl-tert-butyl ether (3 x 500 mL).

-

Dry the combined organic extracts over anhydrous potassium carbonate, filter, and evaporate the solvent.

-

Purify the crude product by fractional distillation to yield 2-bromo-4-chlorotoluene as a colorless oil (Yield: ~72%). [3]

Method 2: Electrophilic Bromination of 4-Chlorotoluene

A more direct approach involves the electrophilic aromatic substitution of commercially available 4-chlorotoluene. In this reaction, both the methyl group (-CH₃) and the chloro group (-Cl) are ortho-, para-directing substituents. The bromine will preferentially substitute at the position ortho to the activating methyl group and meta to the deactivating (but still ortho-, para-directing) chloro group, yielding the desired 2-bromo-4-chlorotoluene. [4] Experimental Protocol:

-

This reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). [4]2. 4-Chlorotoluene is dissolved in a suitable inert solvent (e.g., CCl₄ or CH₂Cl₂).

-

The catalyst is added, and bromine (Br₂) is added dropwise at a controlled temperature to prevent over-bromination.

-

The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium bisulfite) to destroy excess bromine, followed by an aqueous workup to remove the catalyst.

-

The organic layer is dried and the solvent removed to yield the product, which may require distillation for high purity.

| Parameter | Sandmeyer Reaction | Electrophilic Bromination |

| Starting Material | 5-Chloro-2-methylaniline | 4-Chlorotoluene |

| Regioselectivity | Excellent, unambiguous | Good, but side products possible |

| Reagents | NaNO₂, HBr, CuBr | Br₂, Lewis Acid (e.g., FeBr₃) |

| Hazards | Diazonium salts can be explosive | Corrosive and toxic bromine |

| Typical Yield | ~72% [3] | Variable, depends on conditions |

Chapter 3: Pathway A - The Nitrile Reduction Route

This pathway is one of the most reliable methods for preparing primary benzylamines. It involves the preparation of 2-bromo-4-chlorobenzonitrile, followed by its chemical reduction.

Step 3.1: Synthesis of 2-Bromo-4-chlorobenzonitrile

Similar to the synthesis of the toluene precursor, a Sandmeyer reaction is an effective method to produce the nitrile intermediate, starting from 4-amino-2-chlorobenzonitrile. The amino group is converted to a diazonium salt and subsequently displaced by a bromo group using CuBr. [5]

Step 3.2: Reduction to (2-Bromo-4-chlorophenyl)methanamine

The nitrile group is readily reduced to a primary amine using powerful reducing agents.

-

Expertise & Causality: Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, offering high yields. However, it is highly reactive and requires strictly anhydrous conditions. An alternative is catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst), which is often preferred for larger-scale synthesis due to improved safety and easier workup, though it may require high pressure. [6]

Caption: Workflow for the nitrile reduction pathway.

Chapter 4: Pathway B - The Reductive Amination Route

Reductive amination is a highly efficient one-pot method for converting aldehydes or ketones into amines. [7][8]This route involves the reaction of 2-bromo-4-chlorobenzaldehyde with an ammonia source to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired primary amine. [6]

Step 4.1: Synthesis of 2-Bromo-4-chlorobenzaldehyde

The key aldehyde intermediate (CAS No: 84459-33-6) can be synthesized by the oxidation of (2-bromo-4-chlorophenyl)methanol. [9][10]A common and effective oxidizing agent for this conversion is pyridinium chlorochromate (PCC). [10] Experimental Protocol (Oxidation of Alcohol):

-

Dissolve (2-bromo-4-chlorophenyl)methanol (200 mg, 0.9 mmol) in dichloromethane (4 mL). [10]2. Add pyridinium chlorochromate (PCC) (432 mg, 2 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.

-

Concentrate the filtrate under reduced pressure to yield 2-bromo-4-chlorobenzaldehyde (Yield: ~85%). [10]

Step 4.2: Reductive Amination

-

Expertise & Causality: A critical aspect of this reaction is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over stronger agents like NaBH₄. This is because they are mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde, thus maximizing the yield of the desired amine. [11]The reaction is typically performed in an alcoholic solvent like methanol. [12][13]

Caption: Workflow for the reductive amination pathway.

Chapter 5: Pathway C - The Benzyl Bromide Amination Route

This classical pathway involves the synthesis of a reactive benzyl bromide intermediate, followed by its displacement with an amine nucleophile.

Step 5.1: Synthesis of 2-Bromo-4-chlorobenzyl bromide

The most common method for this transformation is the free-radical bromination of the benzylic methyl group of 2-bromo-4-chlorotoluene. [14]

-

Trustworthiness & Causality: This reaction requires a radical initiator and a specific brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice because it provides a low, steady concentration of bromine, which favors the desired radical substitution on the methyl group over competing electrophilic substitution on the aromatic ring. [15][16]The reaction is initiated by light (photochemical conditions) or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. [14][17] Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, add 2-bromo-4-chlorotoluene (10.00 g, 48.67 mmol), N-bromosuccinimide (18.66 g, 48.67 mmol), and dry carbon tetrachloride (200 ml). [15]2. Heat the stirred mixture to reflux while irradiating with a UV lamp for 4 hours. [15]3. Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Removal of the solvent in vacuo yields the crude 2-bromo-4-chlorobenzyl bromide. [15]

Step 5.2: Amination

Direct reaction of the benzyl bromide with ammonia can lead to over-alkylation, forming secondary and tertiary amines. To achieve a clean synthesis of the primary amine, the Gabriel synthesis is a superior, self-validating system. This method uses potassium phthalimide as an ammonia surrogate, which can only alkylate once. The resulting N-benzylphthalimide is then hydrolyzed (e.g., with hydrazine or acid) to release the primary amine.

Chapter 6: Final Salt Formation

Regardless of the synthetic pathway used to obtain the free base, (2-Bromo-4-chlorophenyl)methanamine, the final step is its conversion to the stable, crystalline hydrochloride salt.

Protocol:

-

Dissolve the purified free base in a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (either gaseous HCl or a solution in a compatible solvent like ether or isopropanol) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Chapter 7: Summary and Comparison of Routes

| Parameter | Pathway A (Nitrile) | Pathway B (Aldehyde) | Pathway C (Benzyl Bromide) |

| Key Intermediate | 2-Bromo-4-chlorobenzonitrile | 2-Bromo-4-chlorobenzaldehyde | 2-Bromo-4-chlorobenzyl bromide |

| Key Reagents | LiAlH₄ or H₂/Catalyst | NH₃, NaBH₃CN/NaBH(OAc)₃ | NBS, Radical Initiator, Phthalimide |

| Advantages | High-yielding reduction step. | Efficient one-pot conversion. | Utilizes readily available toluene. |

| Disadvantages | Use of highly reactive LiAlH₄. | Aldehyde may be unstable. | Benzyl bromide is a lachrymator. Risk of over-alkylation with NH₃. |

| Scalability | Catalytic hydrogenation is scalable. | Good scalability. | Good, but requires careful control. |

References

-

PrepChem.com, Synthesis of (a) 2-bromo-4-chlorobenzyl bromide (2a), [Link]

-

MySkinRecipes, (2-Bromo-4-chlorophenyl)methanamine hydrochloride, [Link]

-

Organic Chemistry Portal, Benzyl bromide synthesis by bromination or substitution, [Link]

- Google Patents, US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols,

-

PubChemLite, (2-bromo-4-chlorophenyl)methanamine hydrochloride (C7H7BrClN), [Link]

-

PrepChem.com, Synthesis of 2-bromo-4-fluorobenzyl bromide, [Link]

-

PubChem, 2-Bromo-4-chlorobenzaldehyde | C7H4BrClO, [Link]

- Google Patents, US6340773B1 - Preparation of halogen

-

Organic Syntheses Procedure, 2-bromo-4-methylbenzaldehyde, [Link]

-

Organic Reactions, Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents, [Link]

-

Master Organic Chemistry, Reductive Amination, and How It Works, [Link]

-

PubChem, 2-Bromo-4-chloro-1-methylbenzene | C7H6BrCl, [Link]

-

SynZeal, Bupropion USP Related Compound C | 152943-33-4, [Link]

-

MDPI, Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites, [Link]

-

Chemistry LibreTexts, Reductive Amination, [Link]

-

PubMed, Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1, [Link]

-

PubMed Central, Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection, [Link]

-

PubChem, 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2, [Link]

-

PubChem, 4-Bromo-2-chlorobenzonitrile | C7H3BrClN, [Link]

-

OCR, Synthetic routes (A Level) - reaction pathways Aliphatic compounds, [Link]

-

PubChem, Ethionamide | C8H10N2S, [Link]

-

PubChem, 4-Chlorobenzylamine | C7H8ClN, [Link]

-

PubChem, 2-Bromo-4-chlorophenol | C6H4BrClO, [Link]

-

PubChem, 2-bromo-N-(4-chloro-2-pyridinyl)-3-methylbenzamide | C13H10BrClN2O, [Link]

Sources

- 1. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 [chemicalbook.com]

- 2. (2-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]

- 3. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 4. yufengchemicals.com [yufengchemicals.com]

- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 | Benchchem [benchchem.com]

- 7. organicreactions.org [organicreactions.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-4-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. prepchem.com [prepchem.com]

- 16. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 17. prepchem.com [prepchem.com]

(2-Bromo-4-chlorophenyl)methanamine hydrochloride biological activity

An In-Depth Technical Guide to the Biological Activity of (2-Bromo-4-chlorophenyl)methanamine hydrochloride

Authored by a Senior Application Scientist

Introduction: Unveiling a Scaffold of Therapeutic Potential

(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a halogenated benzylamine derivative that has emerged as a compound of significant interest within pharmaceutical research and development.[1] Its structure, characterized by a phenyl ring substituted with both bromine and chlorine atoms, presents a unique electronic and steric profile that makes it a valuable intermediate in the synthesis of complex bioactive molecules.[1][2] While primarily utilized as a building block for creating novel ligands and inhibitors for drug discovery programs, particularly those targeting neurological disorders, direct investigations have also revealed its own intrinsic biological activities.[2][3] This guide provides a comprehensive technical overview of the synthesis, proposed mechanisms of action, and potential therapeutic applications of (2-Bromo-4-chlorophenyl)methanamine hydrochloride, grounded in established pharmacological principles and supported by available data on related structures.

Physicochemical Properties and Synthesis Overview

The hydrochloride salt form of this compound enhances its stability, crystallinity, and solubility, which are advantageous properties for handling and formulation in both experimental and industrial settings.[1][3]

| Property | Value |

| CAS Number | 2048273-70-5[4][5] |

| Molecular Formula | C₇H₈BrCl₂N[1][5] |

| Molecular Weight | 256.96 g/mol [1] |

| Appearance | White to pale yellow crystalline powder[6] |

| Solubility | Soluble in DCM, THF, DMF; slightly soluble in ethanol[6] |

The synthesis of (2-Bromo-4-chlorophenyl)methanamine hydrochloride is typically achieved through a multi-step process. A common and efficient route involves the reductive amination of 2-bromo-4-chlorobenzaldehyde.[2] This process begins with the reaction of the aldehyde with an amine source, such as ammonia, to form an intermediate imine, which is then reduced to the corresponding amine using a suitable reducing agent like sodium borohydride or catalytic hydrogenation.[2] The final step involves treatment with hydrochloric acid to produce the stable hydrochloride salt.[2]

Caption: Synthetic route for (2-Bromo-4-chlorophenyl)methanamine HCl.

Proposed Mechanism of Action: A Monoamine Reuptake Inhibitor Profile

While direct, extensive pharmacological profiling of (2-Bromo-4-chlorophenyl)methanamine hydrochloride is not widely published, its structural features strongly suggest a mechanism of action centered on the inhibition of monoamine transporters. Benzylamine and phenethylamine scaffolds are classic pharmacophores for agents that modulate the levels of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) in the synaptic cleft.[7] The halogen substitutions on the phenyl ring are known to enhance binding affinity and metabolic stability, making these compounds potent modulators of central nervous system activity.[3][8]

Therefore, it is hypothesized that (2-Bromo-4-chlorophenyl)methanamine hydrochloride functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) , and potentially as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) , also known as a triple reuptake inhibitor.[7] By blocking these transporters, the compound would increase the extracellular concentrations of serotonin and norepinephrine, leading to enhanced neurotransmission.[7][9] This dual action is a well-established therapeutic strategy for major depressive disorder (MDD) and other mood disorders, as it addresses deficiencies in both neurotransmitter systems.[8]

Caption: Inhibition of Serotonin (SERT) and Norepinephrine (NET) transporters.

Potential Therapeutic Applications

Based on its proposed mechanism and the activities of related compounds, (2-Bromo-4-chlorophenyl)methanamine hydrochloride holds potential in several therapeutic areas.

Neurological and Psychiatric Disorders

The primary application, driven by its likely SNRI profile, is in the treatment of CNS disorders.[3]

-

Major Depressive Disorder (MDD): By elevating both serotonin and norepinephrine levels, it could offer broad efficacy in treating symptoms of depression.[9]

-

Anxiety Disorders: SNRIs are frequently used to manage various anxiety disorders.

-

Neuropathic Pain: The modulation of both serotonergic and noradrenergic pathways is a validated strategy for managing chronic pain conditions.[9]

Antimicrobial and Antimalarial Activity

Intriguingly, research has demonstrated that this compound and its derivatives possess significant antimicrobial and antimalarial properties.[2]

-

Antibacterial Effects: Studies have shown it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, possibly by disrupting bacterial cell wall synthesis.[2]

-

Antimalarial Potential: Derivatives have been tested against Plasmodium falciparum, showing activity against multiple stages of the parasite's life cycle.[2] This suggests the scaffold could be developed into new treatments for malaria.[2]

The following table summarizes reported Minimum Inhibitory Concentration (MIC) values.[2]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 32[2] |

| Escherichia coli | 64[2] |

Experimental Protocol: In Vitro Monoamine Transporter Reuptake Assay

To empirically validate the hypothesized mechanism of action, a radioligand-based reuptake assay is the gold standard. This protocol outlines the steps to determine the compound's inhibitory potency (IC₅₀) at human SERT, NET, and DAT.

Objective: To quantify the ability of (2-Bromo-4-chlorophenyl)methanamine hydrochloride to inhibit the reuptake of [³H]serotonin, [³H]norepinephrine, and [³H]dopamine into cells expressing the respective human transporters.

Materials:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT

-

Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, G418 for selection)

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Test Compound: (2-Bromo-4-chlorophenyl)methanamine hydrochloride

-

Radioligands: [³H]serotonin, [³H]norepinephrine, [³H]dopamine

-

Reference Inhibitors: Citalopram (for SERT), Desipramine (for NET), GBR-12909 (for DAT)

-

Non-specific uptake inhibitors (e.g., high concentration of reference inhibitor)

-

96-well cell culture plates and assay plates

-

Scintillation counter and scintillation fluid

Methodology:

-

Cell Culture and Plating:

-

Culture HEK293-hSERT, -hNET, and -hDAT cell lines under standard conditions (37°C, 5% CO₂).

-

24 hours prior to the assay, seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

-

Compound Preparation:

-

Prepare a stock solution of (2-Bromo-4-chlorophenyl)methanamine hydrochloride in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in Assay Buffer to create a range of test concentrations (e.g., from 1 nM to 100 µM). Also prepare solutions for reference inhibitors and vehicle controls.

-

-

Reuptake Assay:

-

On the day of the assay, aspirate the culture medium from the cell plates and wash the monolayer once with Assay Buffer.

-

Add Assay Buffer containing the various concentrations of the test compound, reference inhibitor, or vehicle control to the appropriate wells.

-

Pre-incubate the plates for 15-20 minutes at 37°C.

-

Initiate the reuptake reaction by adding the specific [³H]-labeled neurotransmitter to each well.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C. The incubation time must be within the linear range of uptake for each transporter.

-

Terminate the assay by rapidly aspirating the solution and washing the cells multiple times with ice-cold Assay Buffer to remove unincorporated radioligand.

-

-

Quantification and Data Analysis:

-

Lyse the cells in each well (e.g., with 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound relative to the control (vehicle) and non-specific uptake wells.

-

Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro monoamine transporter reuptake assay.

Conclusion and Future Directions